molecular formula C8H13NO B13193669 2-Methyl-1-(pyrrolidin-2-yl)prop-2-en-1-one

2-Methyl-1-(pyrrolidin-2-yl)prop-2-en-1-one

Cat. No.: B13193669
M. Wt: 139.19 g/mol
InChI Key: LXVKLAUUTOHTBH-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyrrolidin-2-yl)prop-2-en-1-one is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(pyrrolidin-2-yl)prop-2-en-1-one typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. For instance, the reaction of a suitable precursor with an appropriate reagent under controlled conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired application and the available resources.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(pyrrolidin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

2-Methyl-1-(pyrrolidin-2-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyrrolidin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, influencing their activity and function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(pyrrolidin-2-yl)prop-2-en-1-one is unique due to its specific structure, which allows for distinct interactions with biological targets and its versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-methyl-1-pyrrolidin-2-ylprop-2-en-1-one

InChI

InChI=1S/C8H13NO/c1-6(2)8(10)7-4-3-5-9-7/h7,9H,1,3-5H2,2H3

InChI Key

LXVKLAUUTOHTBH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1CCCN1

Origin of Product

United States

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